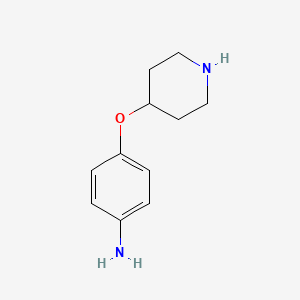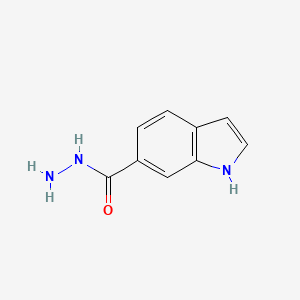
1H-Indole-6-carbohydrazide
Overview
Description
1H-Indole-6-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activitiesThe indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug development and other scientific research .
Mechanism of Action
Target of Action
1H-Indole-6-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Indole derivatives have been found to bind with high affinity to multiple receptors This suggests that this compound may interact with its targets, leading to changes in cellular function
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
The calculated molecular descriptors of some indole derivatives have shown acceptable pharmacokinetic profiles and are favorable for oral drug administration
Result of Action
Some indole derivatives have been found to have potent cytotoxic activity and can induce g2/m cell cycle arrest and apoptosis in certain cancer cells
Biochemical Analysis
Biochemical Properties
1H-Indole-6-carbohydrazide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been reported to influence cell function in various ways. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1H-Indole-6-carbohydrazide typically involves the reaction of indole-6-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Synthetic Route:
Starting Material: Indole-6-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Reaction Conditions: Reflux
Purification: Recrystallization or chromatography
Chemical Reactions Analysis
1H-Indole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Condensation: The compound can participate in condensation reactions to form hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, sulfonyl chlorides
Condensation Reagents: Aldehydes, ketones
Major Products:
- Oxo derivatives
- Hydrazine derivatives
- Substituted indoles
- Hydrazones
Scientific Research Applications
1H-Indole-6-carbohydrazide has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: It is used in the synthesis of bioactive molecules and as a probe in biochemical assays.
Material Science: The compound is explored for its potential in the development of organic semiconductors and other advanced materials.
Pharmacology: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
1H-Indole-6-carbohydrazide can be compared with other indole derivatives such as:
1H-Indole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
1H-Indole-2-carboxylic acid: Studied for its antimicrobial and antiviral activities.
1H-Indole-5-carbohydrazide: Explored for its potential as an antitubercular agent.
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research.
Properties
IUPAC Name |
1H-indole-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFFGBZQDGHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618282 | |
| Record name | 1H-Indole-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851211-74-0 | |
| Record name | 1H-Indole-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


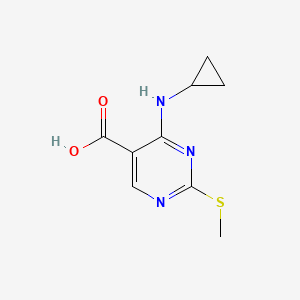



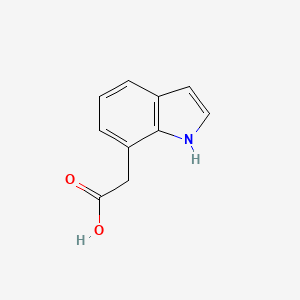
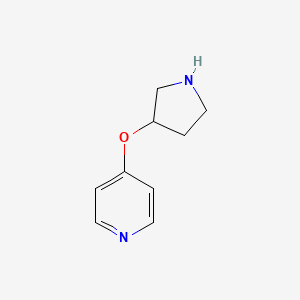
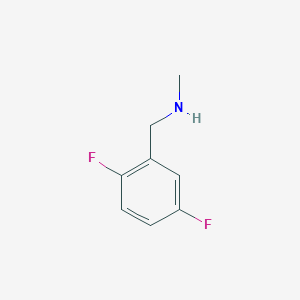
![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
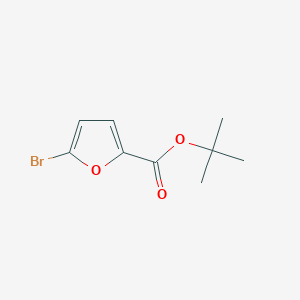
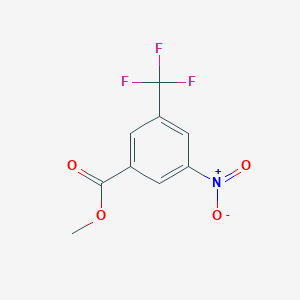


![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)
